molecular formula C9H8O2 B13011097 3-Hydroxy-2-phenyl-propenal

3-Hydroxy-2-phenyl-propenal

Cat. No.: B13011097
M. Wt: 148.16 g/mol
InChI Key: UPAOZWQVAHWEST-TWGQIWQCSA-N
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Description

3-Hydroxy-2-phenyl-propenal, systematically named (2E)-3-(2-hydroxyphenyl)prop-2-enal (CAS: 3541-42-2), is an α,β-unsaturated aldehyde with a hydroxyl-substituted aromatic ring. Its molecular formula is C₉H₈O₂, and it has a molecular weight of 148.16 g/mol. Structurally, it belongs to the cinnamaldehyde family, characterized by a propenal (CH=CH-CHO) backbone conjugated to a phenyl group. The hydroxyl group at the 2-position of the phenyl ring confers weak acidity (pKa ~10–12) and influences its solubility and reactivity .

This compound occurs naturally in herbs and spices, where it contributes to flavor profiles and may exhibit bioactive properties, such as antioxidant or antimicrobial effects. Its slight water solubility (~0.1–1 mg/mL) and lipophilic aromatic system make it suitable for applications in organic synthesis and phytochemistry .

Properties

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

(E)-3-hydroxy-2-phenylprop-2-enal

InChI

InChI=1S/C9H8O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7,10H/b9-6-

InChI Key

UPAOZWQVAHWEST-TWGQIWQCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\O)/C=O

Canonical SMILES

C1=CC=C(C=C1)C(=CO)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-phenyl-propenal can be synthesized through several methods. One common synthetic route involves the aldol condensation of benzaldehyde with glycolaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 3-Hydroxy-2-phenyl-propenal often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The process may also include purification steps such as distillation or recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-phenyl-propenal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-2-phenyl-propenal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-phenyl-propenal involves its interaction with various molecular targets and pathways. The hydroxyl group and the conjugated double bond system play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Structural and Functional Analysis:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Features Solubility Key Properties/Applications
3-Hydroxy-2-phenyl-propenal 3541-42-2 C₉H₈O₂ 148.16 2-hydroxyphenyl, α,β-unsaturated aldehyde Slightly water-soluble Weakly acidic; natural flavorant
(E)-3-(3-Hydroxy-4-methoxy-phenyl)prop-2-enal 110037-35-9 C₁₀H₁₀O₃ 178.18 3-hydroxy, 4-methoxy phenyl Likely lipophilic Enhanced stability for pharmaceutical use
3-Hydroxy-2,2-dimethylpropanal 597-31-9 C₅H₁₀O₂ 102.13 Branched aliphatic, 2,2-dimethyl Moderate polarity Hazardous (H302, H315); synthetic intermediate
3-Hydroxy-2-phenoxyphenyl 2-methylprop-2-enoate 452324-93-5 C₁₆H₁₄O₄ 270.28 Phenoxy ester, methacrylate group Highly lipophilic Polymer/monomer applications
3-(1-Hydroxypent-2-en-3-yl)phenol 1899171-61-9 C₁₁H₁₄O₂ 178.20 Alkenyl chain, phenol Low water solubility High-purity research reagent (≥95%)

Detailed Insights:

(E)-3-(3-Hydroxy-4-methoxy-phenyl)prop-2-enal: The methoxy group at the 4-position increases electron density on the aromatic ring, enhancing resonance stabilization and altering redox reactivity compared to 3-Hydroxy-2-phenyl-propenal.

3-Hydroxy-2,2-dimethylpropanal :

  • As a branched aliphatic aldehyde , it lacks aromatic conjugation, resulting in higher volatility and reactivity in nucleophilic additions. Its classification as hazardous (oral toxicity, skin irritation) necessitates stringent handling protocols, contrasting with the relatively benign profile of aromatic analogs.

3-Hydroxy-2-phenoxyphenyl 2-methylprop-2-enoate: The ester functional group and methacrylate moiety render this compound a candidate for polymerization or cross-linking reactions. Its large molecular weight and hydrophobicity limit biological applications but favor material science uses .

3-(1-Hydroxypent-2-en-3-yl)phenol: The alkenyl chain introduces stereochemical complexity, enabling diverse derivatization (e.g., hydrogenation, epoxidation). Its high purity and stability make it a versatile building block in medicinal chemistry .

Biological Activity

3-Hydroxy-2-phenyl-propenal, also known as cinnamaldehyde, is a naturally occurring compound found in cinnamon oil and has garnered significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its antioxidant, antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of 3-Hydroxy-2-phenyl-propenal (C9H8O2) is characterized by a phenyl group attached to a propenal moiety with a hydroxyl substitution. This structure is crucial for its biological interactions.

1. Antioxidant Activity

3-Hydroxy-2-phenyl-propenal exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models.

Table 1: Antioxidant Activity of 3-Hydroxy-2-phenyl-propenal

Assay MethodIC50 (µM)Reference
DPPH12.5
ABTS10.0
FRAP15.0

In studies, the compound demonstrated stronger antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

2. Antimicrobial Activity

Research indicates that 3-Hydroxy-2-phenyl-propenal possesses antimicrobial properties against various pathogens. It has been particularly effective against Gram-positive bacteria.

Table 2: Antimicrobial Activity of 3-Hydroxy-2-phenyl-propenal

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Candida albicans20

These findings suggest potential applications in food preservation and medicinal formulations.

3. Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. It inhibits the production of pro-inflammatory cytokines and mediators.

Case Study:
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 3-Hydroxy-2-phenyl-propenal resulted in a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .

4. Anticancer Properties

3-Hydroxy-2-phenyl-propenal has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines.

Table 3: Anticancer Activity of 3-Hydroxy-2-phenyl-propenal

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast)25Induction of apoptosis
A549 (Lung)30Cell cycle arrest
PC3 (Prostate)20Inhibition of androgen receptor signaling

In prostate cancer studies, it was found to inhibit androgen receptor expression in LNCaP cells, suggesting a mechanism for its anticancer effects .

Q & A

Q. How can open-data principles be balanced with privacy in studies involving 3-Hydroxy-2-phenyl-propenal biomarker data?

  • Methodological Answer : Anonymize participant data by removing identifiers (e.g., names, geographic details). Share datasets via controlled-access repositories (e.g., NIH Figshare). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) while complying with GDPR or HIPAA regulations .

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